molecular formula C19H17ClN4O3S B2463666 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897487-91-1

7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2463666
CAS No.: 897487-91-1
M. Wt: 416.88
InChI Key: VRLQPLVDYSRSBK-UHFFFAOYSA-N
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Description

The compound 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic molecule that features a benzothiazole ring, a piperazine ring, and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a base such as potassium carbonate.

    Introduction of the Nitrophenyl Group: The final step involves the coupling of the piperazine-benzothiazole intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated benzothiazole derivatives.

Scientific Research Applications

The compound 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone: Similar structure but with a different position of the nitro group.

    (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylphenyl)methanone: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The unique combination of the benzothiazole, piperazine, and nitrophenyl groups in 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-12-5-6-15(20)17-16(12)21-19(28-17)23-9-7-22(8-10-23)18(25)13-3-2-4-14(11-13)24(26)27/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLQPLVDYSRSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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